Piliformic acid

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

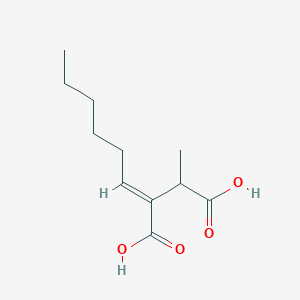

Piliformic acid, also known as (2E)-2-hexylidene-3-methylbutanedioic acid or (2E)-2-hexylidene-3-methyl-butanedioic acid, is a secondary metabolite derived from fungi .

Mode of Action

The exact mode of action of this compound remains unclear. It is known that the compound interacts with its targets through a series of biochemical reactions . These interactions lead to changes in the target organism, which can include alterations in metabolic pathways, inhibition of growth, or even cell death .

Biochemical Pathways

This compound is part of a new biosynthetic pathway originating in fatty acid biosynthesis . It is derived from non-enzymatic Diels–Alder cycloaddition during the fermentation and extraction process . The compound is part of a larger family of gamma-lactone and alkyl citrate compounds derived from oxaloacetate, which are widespread natural products in fungi .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific organism it interacts with. In some cases, the compound has been shown to possess potent biological activities . For example, it has been found to exhibit antifungal properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific conditions under which the compound is produced, such as the fermentation and extraction process . Additionally, the compound’s action can be affected by the specific characteristics of the organism it interacts with.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piliformic acid can be synthesized through a four-step process involving the Wittig reaction of methyl(triphenylphosphoranylidene)succinimide with hexanal, followed by acid-induced hydrolysis of the formed succinimide derivatives . This method yields this compound with an overall efficiency of 49%.

Industrial Production Methods: The industrial production of this compound primarily relies on the biosynthesis by fungi. The biosynthetic pathway involves the formation of octanoate from fatty acid synthase, which is then incorporated into the final structure of this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Piliformsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Struktur vorhandenen Doppelbindungen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff als Katalysator.

Substitution: Halogenierung unter Verwendung von Halogenen wie Chlor oder Brom.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Piliformsäure, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Piliformsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Rolle im Pilzstoffwechsel und sein Potenzial als Biomarker untersucht.

Medizin: Wird auf seine potenziellen antimykotischen und antibakteriellen Eigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von Piliformsäure umfasst ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass sie ihre Wirkung durch Hemmung spezifischer Enzyme, die am Pilzstoffwechsel beteiligt sind, ausübt, was zur Störung essentieller biologischer Prozesse führt . Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber Studien deuten darauf hin, dass Piliformsäure in den Citratzyklus und die Fettsäuresynthese eingreifen kann .

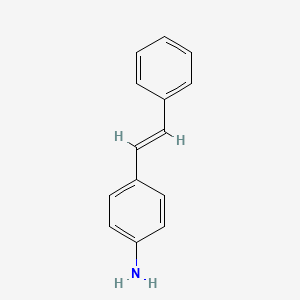

Vergleich Mit ähnlichen Verbindungen

Piliformsäure ist strukturell mit anderen Pilzmetaboliten verwandt, wie zum Beispiel:

Sporothriolid: Ein weiterer Pilzmetabolit mit starken antimykotischen Eigenschaften.

Tyromycin: Bekannt für seine zytotoxische Aktivität gegen Krebszelllinien.

Byssochlamsäure: Ein cyclisches Maleimid mit verschiedenen biologischen Aktivitäten.

Einzigartigkeit: Was Piliformsäure auszeichnet, ist ihre einzigartige Struktur, die eine Hexyliden- und eine Methylbernsteinsäure-Einheit enthält

Eigenschaften

IUPAC Name |

(2E)-2-hexylidene-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUQECDNJQCQAE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C(C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C(\C(C)C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

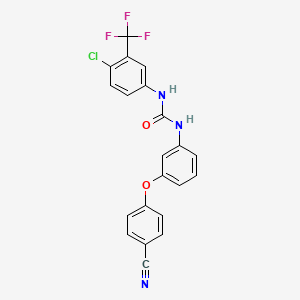

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)